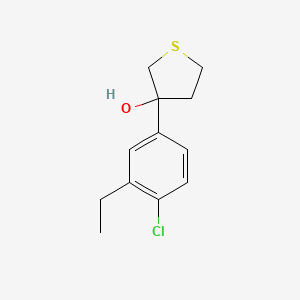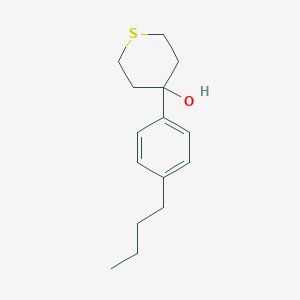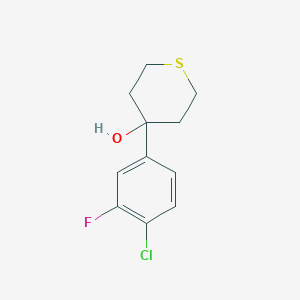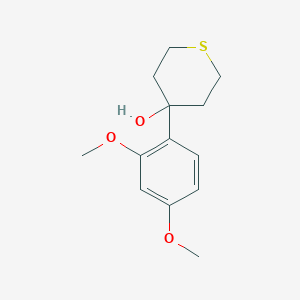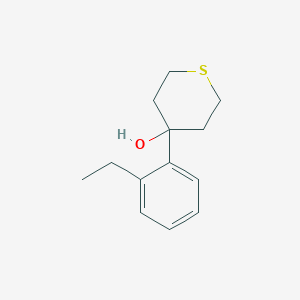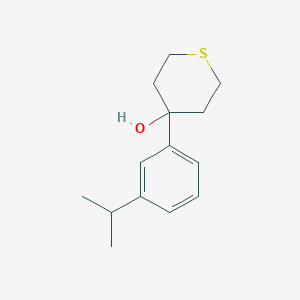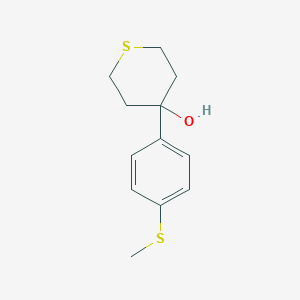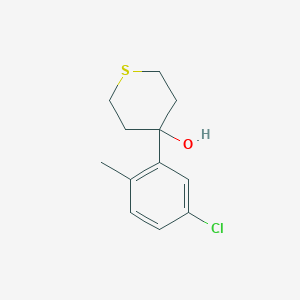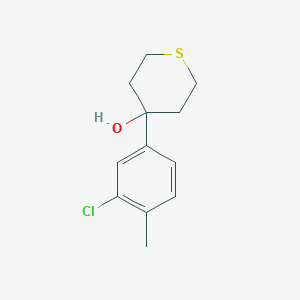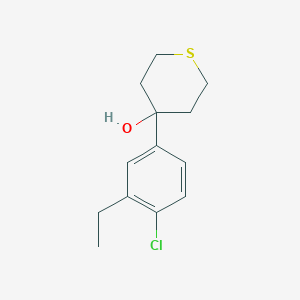
4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” is a chemical substance listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound. Additionally, industrial production would involve stringent quality control measures to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.
Addition: It can undergo addition reactions where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity and can be used in biochemical assays.
Medicine: It may have potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The exact mechanism by which the compound exerts its effects is not well-documented. it is likely that the compound interacts with enzymes, receptors, or other biomolecules to produce its effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “4-(3,4-Difluoro-5-methoxyphenyl)thian-4-ol” include other chemical substances with comparable structures and properties. Some of these similar compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct reactivity and potential applications compared to other similar compounds. Its unique features make it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
4-(3,4-difluoro-5-methoxyphenyl)thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2S/c1-16-10-7-8(6-9(13)11(10)14)12(15)2-4-17-5-3-12/h6-7,15H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCUUWIVUQLFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2(CCSCC2)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C2(CCSCC2)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
